molecular formula C11H19NO6S B1332015 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran CAS No. 369402-94-8

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Cat. No. B1332015
M. Wt: 293.34 g/mol
InChI Key: NECDODYCDAMCKY-UHFFFAOYSA-N
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Description

The compound "4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran" is a chemically synthesized molecule that appears to be related to a class of organic compounds known as tetrahydrothiopyrans. These compounds are characterized by a six-membered sulfur-containing ring and are of interest due to their potential applications in medicinal chemistry and materials science. The presence of both amino and carboxy groups in the molecule suggests that it could serve as a building block for more complex chemical structures, such as macrocycles or peptidomimetics .

Synthesis Analysis

The synthesis of related bifunctional tetraaza macrocycles involves the cyclization of BOC-protected amino disuccinimido esters with (4-nitrobenzyl)-ethylenediamine, yielding macrocyclic diamides. The BOC group serves as a protecting group for the amino function during the synthesis. Following cyclization, deprotection and reduction steps are necessary to obtain the final macrocyclic amines . Similarly, the synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones starts from Boc-protected amino acids, indicating the importance of BOC protection in the synthesis of complex nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of a related compound, 4-amino-4-carboxylthiapyran, has been determined by X-ray crystallography. It crystallizes in a specific space group with defined cell parameters and exhibits a "puckered chair" conformation for the thiapyran ring. This conformation is similar to that found in other cyclic compounds, such as 1-aminocyclohexane carboxylic acid, suggesting that 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran might also adopt a stable conformation that could influence its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly described, but related compounds show a variety of reactions. For instance, the macrocyclic amines synthesized from BOC-protected intermediates can be further alkylated or converted into isothiocyanate derivatives . The solid-supported synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones demonstrates the potential for selective substitution at different nitrogen positions, which could be relevant for the chemical manipulation of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran are not explicitly detailed, the properties of similar compounds can provide insights. For example, the crystal structure analysis of 4-amino-4-carboxylthiapyran provides information on its solid-state properties, such as crystal packing and conformation, which are important for understanding its stability and potential interactions . The synthesis of related compounds often involves the use of BOC protection, indicating that the BOC group is stable under various reaction conditions and can be removed when necessary .

Scientific Research Applications

Redox-active Amino Acid Synthesis

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran has been utilized in the synthesis of redox-active amino acids, which are incorporated into peptide assemblies to study photoinitiated electron or energy transfer. This synthesis is significant for creating light-harvesting peptides with applications in energy and material sciences (McCafferty et al., 1995).

Oligomers Synthesis

The compound is used in the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyl oxazolidin-2-ones, indicating its utility in creating ordered molecular structures and foldamers with potential applications in drug design and molecular engineering (Lucarini & Tomasini, 2001).

Metallopeptide Synthesis

It is also involved in the synthesis of novel bipyridyl amino acids, like 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid, for the incorporation of a metal coordination site within a peptide backbone. This has implications for the development of metallopeptides with potential applications in catalysis and material science (Bishop, McCafferty, & Erickson, 2000).

Modeling of [FeFe] Hydrogenase

In biochemical research, it aids in modeling the peptide surrounding of [FeFe] hydrogenase, which is crucial for understanding the electrochemical and electrocatalytic properties of biomimetic compounds based on [Fe2S2] moieties. This research can contribute to the understanding of hydrogenase enzymes and their synthetic analogues (Apfel et al., 2009).

Native Chemical Ligation in Peptide Synthesis

The compound is employed in native chemical ligation techniques in peptide synthesis, demonstrating its role in advancing synthetic methodologies in peptide chemistry, which is essential for drug development and biochemical research (Crich & Banerjee, 2007).

Pseudopeptide Synthesis

It serves as a building block in the synthesis of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid, which are used for the creation of peptidomimetics and in combinatorial chemistry, highlighting its significance in drug discovery and molecular design (Pascal et al., 2000).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECDODYCDAMCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361472
Record name ST50307437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

CAS RN

369402-94-8
Record name ST50307437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
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